

A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)-3-methoxybenzaldehyde

Cat. No.: B067655

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This technical guide provides an in-depth overview of **4-(Difluoromethoxy)-3-methoxybenzaldehyde**, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, experimental protocols for its synthesis, its significant applications, and relevant safety information.

Core Compound Data

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds.^[1] Its molecular structure, characterized by the presence of a difluoromethoxy group, imparts desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity.^[1]

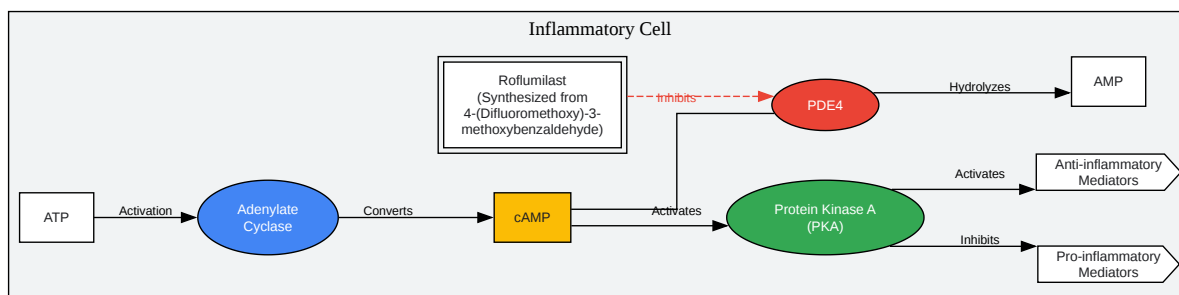
Property	Value	Source
Molecular Weight	202.15 g/mol	[2][3][4]
Molecular Formula	C9H8F2O3	[2][3][4]
CAS Number	162401-70-9	[2][3]
Appearance	Light yellow oil	[2]
Boiling Point	105-106 °C @ 1 mmHg	[4]
Density	1.260 ± 0.06 g/cm ³	[4]
Refractive Index	1.5155	[4]
Solubility	Soluble in Chloroform and Methanol (Slightly)	[5]

Applications in Drug Development

The primary application of **4-(Difluoromethoxy)-3-methoxybenzaldehyde** is as a crucial intermediate in the synthesis of Roflumilast.[1] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] PDE4 is a key enzyme in the inflammatory pathways associated with COPD, and its inhibition by Roflumilast leads to a reduction in inflammation and an improvement in respiratory function.[1][5]

The incorporation of the difluoromethoxy group is a strategic approach in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates.[1] This functional group can improve metabolic stability, leading to a longer drug half-life, and modulate lipophilicity for better membrane permeability and target engagement.[1] Beyond Roflumilast, this intermediate is valuable for the synthesis of other biologically active molecules targeting a range of conditions, including other inflammatory diseases and neurodegenerative disorders.[1][6]

Signaling Pathway of PDE4 Inhibition



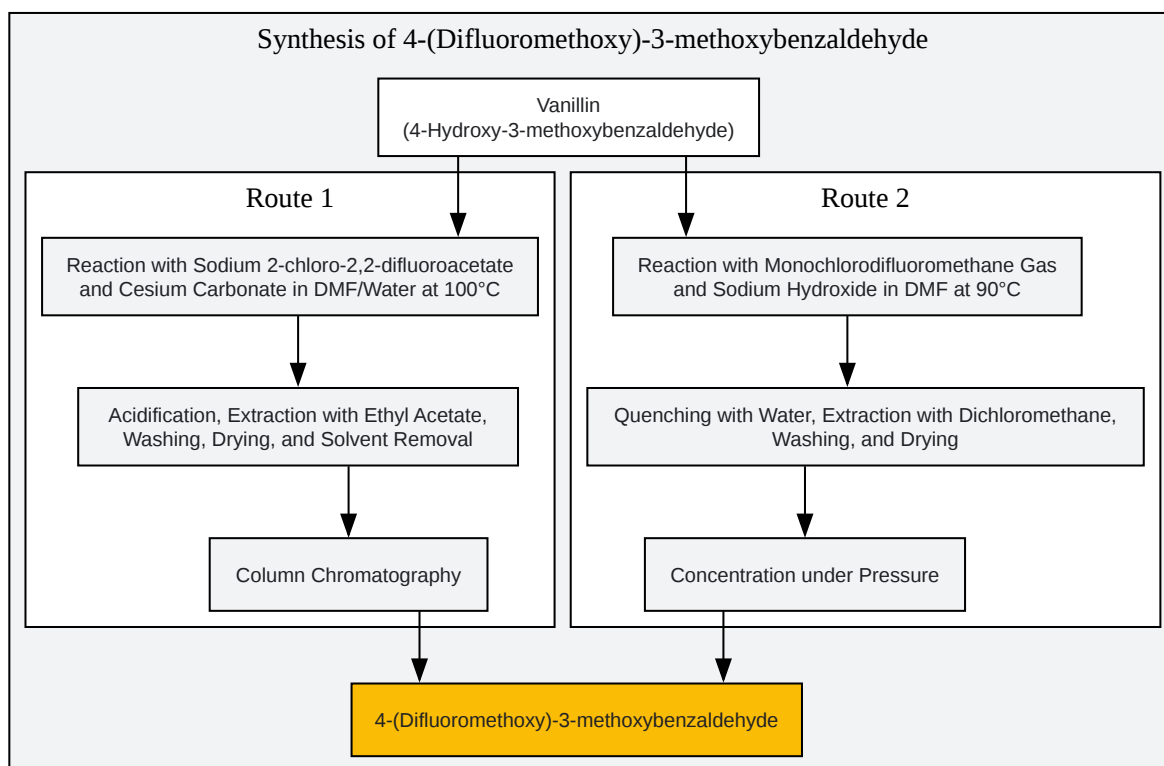
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Caption: Role of PDE4 in inflammatory signaling and its inhibition by Roflumilast.

Experimental Protocols for Synthesis

There are two primary synthetic routes for preparing **4-(Difluoromethoxy)-3-methoxybenzaldehyde** from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Synthesis Workflow Diagram



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Caption: Synthetic routes for **4-(Difluoromethoxy)-3-methoxybenzaldehyde** from vanillin.

Route 1: From Vanillin and Sodium 2-chloro-2,2-difluoroacetate

This method involves the reaction of vanillin with sodium 2-chloro-2,2-difluoroacetate in the presence of a base.

Materials:

- 4-hydroxy-3-methoxybenzaldehyde (vanillin)

- Sodium 2-chloro-2,2-difluoroacetate
- Cesium carbonate
- N,N-Dimethylformamide (DMF)
- Water
- Concentrated hydrochloric acid
- Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Silica gel

Procedure:

- A solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is prepared.[\[2\]](#)
- The reaction mixture is heated at 100°C for 3.5 hours.[\[2\]](#)
- After cooling, the mixture is acidified with concentrated hydrochloric acid.[\[2\]](#)
- The product is extracted with ethyl acetate (2 x 25 mL).[\[2\]](#)
- The combined organic layers are washed with water (2 x 25 mL) and dried over MgSO₄.[\[2\]](#)
- The solvent is removed under reduced pressure.[\[2\]](#)
- The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield **4-(difluoromethoxy)-3-methoxybenzaldehyde** as an oil (2.41 g, 91% yield).[\[2\]](#)

Route 2: From Vanillin and Monochlorodifluoromethane

This alternative synthesis utilizes monochlorodifluoromethane gas as the difluoromethylating agent.

Materials:

- 4-hydroxy-3-methoxybenzaldehyde (vanillin)
- Sodium hydroxide
- N,N-Dimethylformamide (DMF)
- Monochlorodifluoromethane gas
- Dichloromethane
- Saturated sodium carbonate solution
- Saturated brine
- Anhydrous sodium sulfate

Procedure:

- Vanillin (30.0 g, 0.2 mol) and sodium hydroxide (13.0 g, 0.325 mol) are added to DMF (450 mL) in a reaction flask.[\[2\]](#)
- The mixture is heated to 90°C with continuous stirring for 2 hours.[\[2\]](#)
- Monochlorodifluoromethane gas is introduced into the reaction system, and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[\[2\]](#)
- Upon completion, the heating is stopped, and the reaction mixture is cooled to room temperature.[\[2\]](#)
- The reaction is quenched by the addition of water (450 mL), and the mixture is extracted with dichloromethane.[\[2\]](#)

- The organic phase is washed sequentially with saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[\[2\]](#)
- The organic phase is concentrated under pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (31.9 g, 80% yield, 99.2% purity).[\[2\]](#)

Safety and Handling

4-(Difluoromethoxy)-3-methoxybenzaldehyde is classified as an irritant. It is important to handle this chemical with appropriate safety precautions.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[7\]](#)
[\[8\]](#)
- Precautions:
 - Ensure good ventilation of the work station.[\[7\]](#)
 - Avoid breathing fumes, mist, spray, and vapors.[\[7\]](#)
 - Wear protective gloves, protective clothing, eye protection, and face protection.[\[7\]](#)
 - Use only non-sparking tools and follow proper grounding procedures to avoid static electricity.[\[7\]](#)
- First Aid:
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[\[7\]](#)
 - Skin Contact: Wash with plenty of soap and water. Seek medical attention.[\[7\]](#)
 - Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[7\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[\[7\]](#)

- Storage: Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[5]

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